molecular formula C22H20FN5OS B2985871 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-mesitylacetamide CAS No. 852373-83-2

2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-mesitylacetamide

Cat. No. B2985871
CAS RN: 852373-83-2
M. Wt: 421.49
InChI Key: VDDPFILHKAVGPU-UHFFFAOYSA-N
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Description

The compound “2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-mesitylacetamide” is a complex organic molecule. It has a molecular formula of C18H18FN5O2S and an average mass of 387.431 Da . The structure includes a fluorophenyl group, a triazolo[4,3-b]pyridazine ring, and a mesitylacetamide moiety .

Scientific Research Applications

Antitumor and Anticancer Applications

  • Antitumor Activity : Some derivatives of 1,2,4-triazolo compounds, including those with fluorophenyl groups, have shown antitumor activity against various cancer cell lines. One study reported promising antiproliferative activity of similar compounds against leukemia, lung cancer, melanoma, ovarian, prostate, and breast cancer cell lines (Bhat et al., 2009).

  • Antioxidant and Anticancer Agent : Triazolo-thiadiazoles, structurally related to the query compound, have exhibited antioxidant properties and cytotoxic effects on hepatocellular carcinoma cell lines, suggesting potential use as anticancer agents (Sunil et al., 2010).

Antimicrobial and Antiviral Activity

  • Antimicrobial Agents : Some newly synthesized compounds structurally similar to the query compound have shown antimicrobial activity, highlighting their potential as antimicrobial agents. For instance, compounds with triazolo[4,3-b]pyridazines exhibited activity against various microorganisms (Farghaly & Hassaneen, 2013).

  • Antiviral Properties : Some triazolo[4,3-b]pyridazine derivatives have demonstrated promising antiviral activity against hepatitis-A virus, suggesting potential applications in treating viral infections (Shamroukh & Ali, 2008).

Other Potential Applications

  • PI3Ks Inhibition : Modifications of compounds similar to the query compound have shown potential as PI3K inhibitors, offering possibilities for anticancer therapy with reduced toxicity (Wang et al., 2015).

  • Cardiovascular Applications : Some triazolo[1,5-a]pyrimidines, closely related to the query compound, have been studied for their coronary vasodilating and antihypertensive activities, indicating potential cardiovascular applications (Sato et al., 1980).

  • Anti-inflammatory and Analgesic Effects : Related compounds like 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines have shown analgesic and anti-inflammatory activities, suggesting potential therapeutic uses in pain and inflammation management (Aytaç et al., 2009).

Future Directions

The future directions for this compound could involve further studies on its synthesis, characterization, and biological activity. Given the biological activity of similar compounds, it could be of interest in drug design and discovery .

properties

IUPAC Name

2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5OS/c1-13-10-14(2)21(15(3)11-13)24-19(29)12-30-20-9-8-18-25-26-22(28(18)27-20)16-4-6-17(23)7-5-16/h4-11H,12H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDPFILHKAVGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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